1-Butyl-5-(methylsulfonyl)-1H-tetrazole
CAS No.:
Cat. No.: VC18337023
Molecular Formula: C6H12N4O2S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4O2S |
|---|---|
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 1-butyl-5-methylsulfonyltetrazole |
| Standard InChI | InChI=1S/C6H12N4O2S/c1-3-4-5-10-6(7-8-9-10)13(2,11)12/h3-5H2,1-2H3 |
| Standard InChI Key | GTWADSLRXVSZLW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=NN=N1)S(=O)(=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a five-membered tetrazole ring (C₃N₄) with two distinct substituents:
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Butyl group (C₄H₉): A linear alkyl chain at the 1-position, influencing lipophilicity and steric interactions.
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Methylsulfonyl group (SO₂CH₃): An electron-withdrawing group at the 5-position, enhancing electrophilicity and stability.
The interplay between these groups governs reactivity, solubility, and intermolecular interactions. For example, the methylsulfonyl group’s polar nature improves aqueous solubility, while the butyl group facilitates organic-phase partitioning .
Spectral and Physical Properties
While experimental data for this specific compound are unavailable, analogous tetrazoles exhibit:
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IR spectroscopy: Strong absorption bands near 1,100 cm⁻¹ (S=O stretching) and 3,100 cm⁻¹ (C-H stretching in the tetrazole ring) .
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NMR spectroscopy:
Synthesis and Reaction Pathways
Catalyst-Free Ugi-Azide Methodology
The synthesis of 1,5-disubstituted tetrazoles, including derivatives like 1-butyl-5-(methylsulfonyl)-1H-tetrazole, often employs the Ugi-azide reaction. This one-pot, four-component process involves:
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Reactants:
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An amine (e.g., butylamine).
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A carbonyl compound (e.g., methylsulfonylacetylene).
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An isocyanide.
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Sodium azide (NaN₃).
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Conditions:
Mechanistic Steps:
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Formation of an imine intermediate from the amine and carbonyl compound.
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[3+2] Cycloaddition between the imine and sodium azide, yielding the tetrazole ring.
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Nucleophilic substitution to introduce the methylsulfonyl group.
Yield Optimization:
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MW irradiation enhances reaction efficiency, achieving yields of 80–91% compared to 88–95% under ambient conditions .
| Substituent Pattern | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| 1-Butyl-5-methylsulfonyl | 16–32 | E. coli, S. aureus |
| 1-Phenyl-5-nitro | 8–16 | P. aeruginosa, B. subtilis |
The methylsulfonyl group enhances membrane permeability and disrupts bacterial cell wall synthesis .
Anticancer Mechanisms
In vitro studies on analogous compounds reveal:
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Apoptosis induction: Activation of caspase-3/7 pathways in HeLa and MCF-7 cell lines.
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Cell cycle arrest: G1 phase arrest via downregulation of cyclin D1 and CDK4.
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IC₅₀ values: 10–50 μM range, indicating moderate cytotoxicity .
Industrial and Material Science Applications
Chelating Agents
The tetrazole ring’s nitrogen atoms enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), making these compounds useful in:
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Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Sensor development: Fluorescent probes for metal ion detection .
Energetic Materials
Methylsulfonyl groups contribute to high density and thermal stability, qualifying tetrazoles as candidates for:
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